5-Chlorovaleric acid

Description

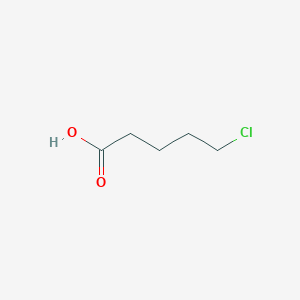

Structure

3D Structure

Properties

IUPAC Name |

5-chloropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXDKDWNIPOSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149767 | |

| Record name | 5-Chlorovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-46-6 | |

| Record name | 5-Chloropentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PGL46Y9GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chlorovaleric Acid from 1,4-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-chlorovaleric acid, a valuable bifunctional molecule, from the starting material 1,4-dichlorobutane (B89584). This document details the primary synthetic routes, including a traditional two-step process and a more streamlined one-pot method. It includes detailed experimental protocols, quantitative data on reaction parameters and yields, and a mechanistic exploration of the key chemical transformations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its structure, featuring both a carboxylic acid and an alkyl chloride, allows for a diverse range of subsequent chemical modifications. A common and economically viable route to this compound utilizes 1,4-dichlorobutane as the starting material. This guide will explore the conversion of 1,4-dichlorobutane to this compound through the formation of an intermediate, 5-chlorovaleronitrile (B1664646).

Synthetic Pathways

The synthesis of this compound from 1,4-dichlorobutane is primarily achieved through two methodologies: a sequential two-step synthesis and a one-pot synthesis. Both methods rely on the initial nucleophilic substitution of one of the chlorine atoms in 1,4-dichlorobutane with a cyanide group, followed by the hydrolysis of the resulting nitrile.

Two-Step Synthesis

This classic approach involves two distinct experimental procedures:

-

Cyanidation: 1,4-Dichlorobutane is reacted with a cyanide salt, typically sodium cyanide, to form 5-chlorovaleronitrile. This reaction is a nucleophilic substitution. To facilitate the reaction between the aqueous cyanide solution and the organic 1,4-dichlorobutane, a phase-transfer catalyst is often employed.[1]

-

Hydrolysis: The resulting 5-chlorovaleronitrile is then hydrolyzed under acidic conditions to yield this compound.[1] This step involves the conversion of the nitrile group into a carboxylic acid group.

One-Pot Synthesis

A more efficient approach is the one-pot synthesis, which combines the cyanidation and hydrolysis steps without the isolation of the intermediate 5-chlorovaleronitrile.[1] This method offers advantages in terms of reduced solvent waste and shorter overall reaction times.[1]

Experimental Protocols

Two-Step Synthesis

Step 1: Synthesis of 5-Chlorovaleronitrile (Cyanidation)

-

Materials:

-

1,4-Dichlorobutane

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium (B224687) bromide (TBAB) or other suitable phase-transfer catalyst

-

Water

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 1,4-dichlorobutane and the phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Prepare an aqueous solution of sodium cyanide.

-

Heat the mixture of 1,4-dichlorobutane and catalyst to 80-85°C with vigorous stirring.

-

Slowly add the aqueous sodium cyanide solution to the reaction mixture over a period of several hours.

-

After the addition is complete, continue to heat the mixture at 80-85°C for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer, which contains the 5-chlorovaleronitrile, from the aqueous layer. The organic layer can be washed with water and dried over an anhydrous salt like sodium sulfate.

-

Step 2: Synthesis of this compound (Hydrolysis)

-

Materials:

-

5-Chlorovaleronitrile (from Step 1)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, combine the crude 5-chlorovaleronitrile with concentrated hydrochloric acid (typically 30-32%).

-

Heat the mixture to reflux (approximately 95-100°C) and maintain for 8-10 hours. Alternatively, the reaction can be carried out at a lower temperature of 55-70°C for 5 hours.

-

After the reflux period, cool the reaction mixture.

-

The this compound can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation.

-

One-Pot Synthesis of this compound

-

Materials:

-

1,4-Dichlorobutane

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

-

Procedure:

-

In a suitable reactor, combine 1,4-dichlorobutane and tetrabutylammonium bromide.

-

Heat the mixture to 80-85°C with stirring.

-

Prepare a 30% aqueous solution of sodium cyanide and add it dropwise to the heated reaction mixture over 5 hours.

-

Maintain the reaction temperature at 80-85°C for an additional hour after the addition is complete.

-

Cool the reaction mixture to 25°C and separate the lower organic phase containing 5-chlorovaleronitrile and unreacted 1,4-dichlorobutane.

-

Return the organic phase to the reactor and add 30% industrial hydrochloric acid.

-

Heat the mixture to 55-70°C with stirring for 5 hours.

-

Cool the reaction to 45°C and add water to dissolve any solid ammonium (B1175870) chloride that may have formed.

-

Separate the lower organic phase, which now contains this compound.

-

The crude product can be purified by vacuum distillation to separate it from the unreacted 1,4-dichlorobutane.

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound from 1,4-dichlorobutane.

Table 1: Reaction Conditions and Yields for the Two-Step Synthesis

| Step | Parameter | Condition | Yield |

| Cyanidation | Reactants | 1,4-Dichlorobutane, Sodium Cyanide | - |

| Catalyst | Tetrabutylammonium Bromide | - | |

| Temperature | 80-85°C | - | |

| Time | ~6 hours | High Conversion | |

| Hydrolysis | Reactant | 5-Chlorovaleronitrile | - |

| Acid | 30-32% Hydrochloric Acid | - | |

| Temperature | 95-100°C | up to 95% | |

| Time | 8-10 hours | ||

| Alternative | |||

| Temperature | 55-70°C | ~90% | |

| Time | 5 hours |

Table 2: Reaction Conditions and Yield for the One-Pot Synthesis

| Parameter | Condition | Overall Yield |

| Cyanidation Temperature | 80-85°C | 92% |

| Cyanidation Time | 6 hours | |

| Hydrolysis Temperature | 55-70°C | |

| Hydrolysis Time | 5 hours | |

| Catalyst | Tetrabutylammonium Bromide |

Reaction Mechanisms and Visualizations

Overall Synthetic Pathway

The overall transformation from 1,4-dichlorobutane to this compound proceeds through the intermediate 5-chlorovaleronitrile.

Experimental Workflow: One-Pot Synthesis

The one-pot synthesis streamlines the process by eliminating the isolation of the nitrile intermediate.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

The acid-catalyzed hydrolysis of the nitrile to a carboxylic acid is a multi-step process.[2][3][4] It begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[2][5] This is followed by the nucleophilic attack of water.[2] A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[2][3]

Conclusion

The synthesis of this compound from 1,4-dichlorobutane is a robust and well-established process. The choice between a two-step and a one-pot synthesis will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. The one-pot method generally offers a more efficient and environmentally friendly option. A thorough understanding of the reaction conditions and the underlying mechanisms is crucial for optimizing the yield and purity of the final product, which is a versatile intermediate for further synthetic applications in the pharmaceutical and chemical industries.

References

- 1. This compound | High-Purity | For Research [benchchem.com]

- 2. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide to 5-Chlorovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chlorovaleric acid, a versatile bifunctional organic compound. It serves as a crucial building block in synthetic organic chemistry and is of particular interest to professionals in pharmaceutical development. This document outlines its chemical and physical properties, safety and handling guidelines, and detailed experimental protocols for its synthesis and derivatization.

Core Properties and Identifiers

This compound, also known as 5-chloropentanoic acid, is an organochlorine compound featuring a carboxylic acid functional group and a terminal chlorine atom.[1] This unique structure allows it to function as a linear C5 spacer and a versatile precursor in the synthesis of more complex molecules, including heterocyclic compounds and polymers.[2] Its CAS Registry Number is 1119-46-6.[3]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 1119-46-6 |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| IUPAC Name | 5-chloropentanoic acid |

| Synonyms | 5-Chloropentanoic acid, δ-Chloropentanoic acid |

| SMILES | C(CCCl)CC(=O)O |

| InChI | 1S/C5H9ClO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) |

| InChIKey | YSXDKDWNIPOSMF-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow clear liquid or solid |

| Melting Point | 18 °C |

| Boiling Point | 136 °C at 14 mmHg |

| Density | 1.170 g/mL at 20 °C |

| Refractive Index | n20/D 1.454 |

| Flash Point | >110 °C (>230 °F) |

| Solubility | Soluble in water |

Table 3: Safety and Hazard Information

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

Note: Safety information may vary by supplier and concentration. Always consult the specific Safety Data Sheet (SDS) before handling.

Applications in Research and Development

This compound is a valuable intermediate in various industrial and research applications:

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[4] For instance, its derivative, 5-chlorovaleryl chloride, is an important intermediate in the synthesis of the anti-thrombotic drugs cilostazol (B1669032) and apixaban.[5][6]

-

Agrochemicals: The compound is utilized in the formulation of agrochemicals, contributing to the development of herbicides and pesticides.[4]

-

Polymer Chemistry: It is employed in the synthesis of polymers, helping to create materials with specific properties for various applications.[4]

-

Biochemical Research: Researchers use this compound to study metabolic pathways and enzyme activities.[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to the highly reactive 5-chlorovaleryl chloride are presented below. These protocols are based on established industrial and laboratory procedures.

Synthesis of this compound from 1,4-Dichlorobutane (B89584)

A common industrial route for the synthesis of this compound starts from 1,4-dichlorobutane.[2] The process involves a two-step reaction: cyanidation followed by hydrolysis.[7]

Step 1: Cyanidation of 1,4-Dichlorobutane to 5-Chlorovaleronitrile

-

Reaction Setup: In a suitable reactor, charge 1,4-dichlorobutane and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide.[8]

-

Reaction Conditions: Heat the mixture to 80-85°C with stirring.[8]

-

Addition of Sodium Cyanide: Slowly add an aqueous solution of sodium cyanide to the reaction mixture over several hours.[8]

-

Reaction Completion and Work-up: After the addition is complete, continue stirring at 80-85°C for an additional hour. Cool the reaction mixture and separate the organic and aqueous phases. The organic phase contains the desired 5-chlorovaleronitrile.[8]

Step 2: Hydrolysis of 5-Chlorovaleronitrile to this compound

-

Reaction Setup: Charge the 5-chlorovaleronitrile-containing organic phase into a reactor.[8]

-

Acid Hydrolysis: Add concentrated hydrochloric acid to the reactor.[8]

-

Reaction Conditions: Heat the mixture to 55-70°C and stir for approximately 5 hours.[8]

-

Work-up and Isolation: Cool the reaction mixture and add water to dissolve any solid ammonium (B1175870) chloride. Separate the organic phase, which contains this compound in 1,4-dichlorobutane. The final product can be isolated through distillation.[8]

Conversion of this compound to 5-Chlorovaleryl Chloride

The conversion of this compound to its more reactive acid chloride derivative is a crucial step for many synthetic applications.[7]

-

Reaction Setup: In a four-neck flask equipped with a reflux condenser, charge this compound.[9]

-

Addition of Thionyl Chloride: Add thionyl chloride to the flask.[9]

-

Reaction Conditions: Stir the mixture at room temperature (25°C) for 15 hours or at 60°C for 10 hours.[9]

-

Isolation of Product: After the reaction is complete, recover the 5-chlorovaleryl chloride by vacuum distillation.[9]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.

Caption: Synthesis of this compound from 1,4-Dichlorobutane.

Caption: Conversion of this compound to 5-Chlorovaleryl Chloride.

References

- 1. This compound | 1119-46-6 [chemicalbook.com]

- 2. This compound | High-Purity | For Research [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]

- 6. 5-Chlorovaleroyl chloride-1575-61-7 [ganeshremedies.com]

- 7. Buy 5-Chlorovaleryl chloride | 1575-61-7 [smolecule.com]

- 8. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

5-Chlorovaleric Acid: A Versatile C5 Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovaleric acid, also known as 5-chloropentanoic acid, is a bifunctional organic compound that has emerged as a crucial building block in contemporary organic synthesis. Its structure, featuring a terminal carboxylic acid and a primary alkyl chloride, offers two distinct reactive sites that can be selectively manipulated to construct a wide array of complex molecules. This unique combination makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and fragrances.[1][2] The presence of the chlorine atom at the 5-position allows for a variety of nucleophilic substitution reactions, while the carboxylic acid moiety can undergo esterification, amidation, and other standard transformations.[3] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound and its derivatives is essential for their effective use in synthesis. The following tables summarize key quantitative data for this compound and its commonly used derivative, 5-chlorovaleryl chloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1119-46-6 | [2][4] |

| Molecular Formula | C₅H₉ClO₂ | [4][5] |

| Molecular Weight | 136.58 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Melting Point | 18 °C | [2][4] |

| Boiling Point | 503.20 K (230.05 °C) | [6] |

| Density | 1.170 g/mL at 20 °C | [2][4] |

| Refractive Index (n20/D) | 1.454 | [2][4] |

| Solubility | Soluble in water | |

| pKa | ||

| LogP | 1.480 | [6] |

Table 2: Physicochemical Properties of 5-Chlorovaleryl Chloride

| Property | Value | Reference(s) |

| CAS Number | 1575-61-7 | [7] |

| Molecular Formula | C₅H₈Cl₂O | [8] |

| Molecular Weight | 155.02 g/mol | [8][9] |

| Appearance | Clear to yellowish liquid | |

| Boiling Point | 38-39 °C at 0.15 mmHg | [7] |

| Density | 1.2 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.464 | [7] |

| Flash Point | 91 °C (closed cup) | [7] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials, cost, and safety considerations. Two common methods are detailed below.

From 1,4-Dichlorobutane (B89584) and Sodium Cyanide

This widely used industrial method involves a two-step process: nucleophilic substitution with cyanide followed by hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 5-Chlorovaleronitrile [10][11] To a reactor are added 1,4-dichlorobutane and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[10] The mixture is heated to 80-85 °C with stirring. An aqueous solution of sodium cyanide is then added dropwise over several hours.[10] After the addition is complete, the reaction is stirred for an additional hour at the same temperature. The organic phase containing 5-chlorovaleronitrile is then separated.

Step 2: Hydrolysis to this compound [10][11] The crude 5-chlorovaleronitrile is heated with concentrated hydrochloric acid at 55-70 °C for approximately 5 hours.[10] After cooling, water is added to dissolve the ammonium (B1175870) chloride byproduct. The organic layer, containing this compound, is then separated, washed, and purified.

From 1-Bromo-3-chloropropane and Diethyl Malonate

This alternative synthesis avoids the use of highly toxic cyanides.

Experimental Protocol: [12]

Step 1: Synthesis of Diethyl 2-(3-chloropropyl)malonate 1-Bromo-3-chloropropane, diethyl malonate, and potassium carbonate are stirred in a solvent such as ethanol at a temperature ranging from 30-80 °C for 5-30 hours. After cooling, the solid potassium salts are filtered off, and the filtrate is distilled under reduced pressure to yield diethyl 2-(3-chloropropyl)malonate.

Step 2: Hydrolysis and Decarboxylation The resulting diethyl 2-(3-chloropropyl)malonate is refluxed in an acidic aqueous solution for 5-30 hours. Upon cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated under reduced pressure to afford this compound. A yield of 92-95% for this step has been reported.[12]

Key Reactions of this compound

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a versatile synthetic intermediate.

Conversion to 5-Chlorovaleryl Chloride

The carboxylic acid can be readily converted to the more reactive acid chloride, which is a key intermediate for many subsequent reactions.

Experimental Protocol: [12] this compound is reacted with thionyl chloride, often with a catalytic amount of DMF, at a temperature between 25-100 °C. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the resulting 5-chlorovaleryl chloride is purified by vacuum distillation. Yields for this conversion are typically high, in the range of 96-98%.[12]

Nucleophilic Substitution Reactions

The terminal chlorine atom is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

-

Amine Nucleophiles: Reaction with primary or secondary amines yields N-substituted 5-aminovaleric acid derivatives.

-

Thiol Nucleophiles: Reaction with thiols leads to the formation of 5-thio-substituted valeric acid derivatives.[3]

Esterification

The carboxylic acid group can be esterified under standard conditions.

Experimental Protocol (Fischer Esterification): this compound is heated in an excess of an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is typically driven to completion by removing the water formed during the reaction. The ester product is then isolated and purified. Yields can be very high, often exceeding 99% under optimized conditions.[13][14]

Table 3: Representative Reactions of this compound and its Derivatives

| Reactant(s) | Reagent(s) | Product | Yield (%) | Reference(s) |

| This compound | Thionyl chloride | 5-Chlorovaleryl chloride | 96-98 | [12] |

| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 5-chlorovalerate | >99 | [13] |

| 5-Chlorovaleryl chloride | Cyclohexylamine (B46788) | 5-Chloro-N-cyclohexylvaleramide | 83.2 | |

| 5-Chlorovaleryl chloride | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide | 96 |

Applications in Drug Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of several commercially important pharmaceutical agents.

Synthesis of Cilostazol (B1669032)

Cilostazol is a phosphodiesterase inhibitor used to treat intermittent claudication.[15] 5-Chlorovaleryl chloride is a key building block in its synthesis.

The synthesis involves the acylation of cyclohexylamine with 5-chlorovaleryl chloride to form 5-chloro-N-cyclohexylvaleramide. This intermediate is then further elaborated to yield cilostazol.

Synthesis of Apixaban (B1684502)

Apixaban is a direct factor Xa inhibitor used as an anticoagulant.[16] Its synthesis also utilizes 5-chlorovaleryl chloride.

In the synthesis of an apixaban precursor, 5-chlorovaleryl chloride is reacted with 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one to form an amide intermediate, which is subsequently cyclized.

Signaling Pathways of Derived Pharmaceuticals

The drugs synthesized using this compound as a building block exert their therapeutic effects by modulating specific biological signaling pathways.

Cilostazol Signaling Pathway

Cilostazol's primary mechanism of action is the inhibition of phosphodiesterase-3 (PDE3).[1][15] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][15] Elevated cAMP activates protein kinase A (PKA), which in turn leads to the inhibition of platelet aggregation and vasodilation.[1][17]

Apixaban Signaling Pathway

Apixaban is a direct and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[16][18] By inhibiting Factor Xa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[16][18] This targeted inhibition of a single clotting factor provides a more predictable anticoagulant effect compared to older anticoagulants.[18]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the efficient construction of a wide range of molecular architectures, making it particularly important in the pharmaceutical industry. The synthetic routes to this compound are well-established, and its subsequent transformations are generally high-yielding and predictable. As demonstrated by its application in the synthesis of cilostazol and apixaban, this C5 building block continues to be a key component in the development of modern therapeutics. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers and professionals in the field of organic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-氯戊酸 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1119-46-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C5H9ClO2 | CID 14244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 1119-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 5-Chlorovaleroyl chloride 96 1575-61-7 [sigmaaldrich.com]

- 8. 5-Chlorovaleryl Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 5-Chlorovaleryl chloride | CAS#:1575-61-7 | Chemsrc [chemsrc.com]

- 10. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]

- 12. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 16. Apixaban - Wikipedia [en.wikipedia.org]

- 17. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Apixaban? [synapse.patsnap.com]

5-Chlorovaleric Acid: A Versatile Tool in Biochemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorovaleric acid, a five-carbon carboxylic acid featuring a terminal chlorine atom, is emerging as a molecule of significant interest in the landscape of biochemistry and drug development. Its bifunctional nature, combining the reactivity of a carboxylic acid with the electrophilicity of an alkyl chloride, makes it a versatile building block for the synthesis of novel chemical probes, enzyme inhibitors, and biopolymers. This technical guide explores the core applications of this compound in biochemistry, providing an in-depth overview of its role as a precursor in microbial polyhydroxyalkanoate (PHA) synthesis, its utility in the generation of haptens for immunological studies, and its potential as a modulator of enzyme activity, with a particular focus on histone deacetylases (HDACs). This document furnishes researchers with detailed experimental methodologies, quantitative data, and pathway visualizations to facilitate the integration of this compound into their research and development workflows.

Introduction

This compound (also known as 5-chloropentanoic acid) is a chemical intermediate widely utilized in organic synthesis for the production of pharmaceuticals and agrochemicals.[1] Its unique structure, which includes a reactive chlorine atom, allows for a variety of chemical transformations, making it a valuable tool for introducing specific functionalities into more complex molecules.[1] In the realm of biochemistry, this compound is gaining attention for its potential in studying metabolic pathways and enzyme interactions, paving the way for advancements in drug discovery.[1] This guide will delve into three key areas of its application: as a substrate for biopolymer synthesis, as a tool for antibody production, and as a potential enzyme inhibitor.

Application in Polyhydroxyalkanoate (PHA) Synthesis

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials.[2] These bioplastics are a promising sustainable alternative to petroleum-based plastics. The composition of PHAs can be tailored by providing specific precursor substrates to the microbial culture, leading to polymers with desired physical and mechanical properties.

This compound can serve as a precursor for the incorporation of 5-hydroxyvalerate (5HV) monomers into the PHA polymer chain, resulting in the formation of P(3HB-co-5HV) copolymers. This biotransformation is particularly relevant in bacteria such as Rhodococcus sp., which can metabolize this compound.[3] The inclusion of 5HV monomers can significantly improve the flexibility and toughness of the resulting biopolymer.

Biochemical Pathway of 5-Hydroxyvalerate Incorporation

The metabolic pathway for the incorporation of 5-hydroxyvalerate from this compound involves several enzymatic steps. While the precise enzymatic machinery can vary between microbial species, a general pathway can be outlined. Initially, this compound is likely converted to 5-hydroxyvaleryl-CoA. This activated monomer can then be incorporated into the growing PHA chain by the enzyme PHA synthase.

Experimental Protocol: PHA Production from this compound using Rhodococcus sp.

The following is a generalized protocol for the cultivation of Rhodococcus sp. and production of PHA copolymers using this compound as a co-substrate. This protocol is adapted from general methods for PHA production and may require optimization for specific strains and experimental conditions.

Materials:

-

Rhodococcus sp. strain

-

Nutrient-rich medium (e.g., Luria-Bertani broth) for inoculum preparation

-

Defined mineral salts medium for PHA production (containing a primary carbon source like glucose and a nitrogen source like ammonium (B1175870) chloride)

-

This compound solution (sterilized)

-

Shake flasks or bioreactor

-

Incubator shaker

-

Centrifuge

-

Lyophilizer (optional)

-

Gas chromatograph (for PHA analysis)

Procedure:

-

Inoculum Preparation: Inoculate a single colony of Rhodococcus sp. into a nutrient-rich medium and incubate at 30°C with shaking until the culture reaches the late exponential phase.

-

PHA Production Phase:

-

Prepare the mineral salts medium in a shake flask or bioreactor. The medium should be formulated to become nitrogen-limited to induce PHA accumulation.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Add the primary carbon source (e.g., glucose) to support initial cell growth.

-

Once the culture has reached a suitable cell density, introduce this compound as a co-substrate. The optimal concentration should be determined empirically.

-

Continue incubation under controlled conditions (e.g., 30°C, 200 rpm) for 48-72 hours.

-

-

Harvesting and PHA Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with distilled water and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove impurities.

-

Dry the cell biomass, for example, by lyophilization.

-

Extract the PHA from the dried biomass using a suitable solvent, such as chloroform (B151607), at an elevated temperature.

-

Precipitate the PHA from the chloroform extract by adding a non-solvent like cold methanol (B129727) or ethanol.

-

Collect the precipitated PHA and dry it.

-

-

Analysis:

-

Determine the dry cell weight and the weight of the extracted PHA to calculate the PHA content.

-

Analyze the monomer composition of the PHA (e.g., the ratio of 3-hydroxybutyrate (B1226725) to 5-hydroxyvalerate) using gas chromatography after methanolysis of the polymer.

-

Application in Hapten Synthesis for Antibody Production

Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The synthesis of haptens is a crucial step in the development of immunoassays for the detection of small molecules and in the production of vaccines. This compound can be used as a linker to conjugate small molecules of interest to carrier proteins, thereby rendering them immunogenic.

General Workflow for Hapten-Carrier Conjugation

The carboxylic acid group of this compound can be activated to react with the amine groups of lysine (B10760008) residues on the surface of a carrier protein (e.g., bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH)). The terminal chlorine atom can be displaced by a nucleophilic group on the target small molecule to form the complete hapten-linker conjugate prior to protein conjugation.

Experimental Protocol: Synthesis of a Hapten-Protein Conjugate

This protocol provides a general method for conjugating a hapten containing a carboxylic acid group (derived from this compound) to a carrier protein using the carbodiimide method.

Materials:

-

Hapten with a carboxylic acid group (synthesized using this compound)

-

Carrier protein (e.g., BSA or KLH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS)

-

Dialysis tubing or centrifugal ultrafiltration units

-

Dimethylformamide (DMF) or other suitable organic solvent

Procedure:

-

Activation of the Hapten:

-

Dissolve the hapten in a minimal amount of DMF.

-

In a separate tube, dissolve EDC and NHS in DMF or an appropriate buffer.

-

Add the EDC/NHS solution to the hapten solution and stir at room temperature for several hours to activate the carboxylic acid group.

-

-

Conjugation to the Carrier Protein:

-

Dissolve the carrier protein in PBS.

-

Slowly add the activated hapten solution to the protein solution while gently stirring.

-

Allow the reaction to proceed overnight at 4°C with gentle agitation.

-

-

Purification of the Conjugate:

-

Remove the unreacted hapten and coupling reagents by dialysis against PBS for 2-3 days with several changes of the buffer, or by using centrifugal ultrafiltration units.

-

-

Characterization:

-

Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA assay).

-

Estimate the hapten-to-protein conjugation ratio using techniques such as UV-Vis spectroscopy (if the hapten has a chromophore) or MALDI-TOF mass spectrometry.

-

-

Storage: Store the purified immunogen at -20°C or -80°C for long-term use.

Potential as an Enzyme Inhibitor: Histone Deacetylases (HDACs)

Recent research has highlighted the role of short-chain fatty acids and their derivatives as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Valeric acid, the non-chlorinated analog of this compound, has been identified as an inhibitor of class I and II HDACs.[3] Specifically, valeric acid has been shown to inhibit HDAC3, which can lead to the modulation of downstream signaling pathways involved in cell cycle progression and apoptosis, such as the E2F1/E2F3/CASP3 axis in prostate cancer cells.[4]

Signaling Pathway: HDAC Inhibition and Downstream Effects

The inhibition of HDACs leads to an increase in histone acetylation, resulting in a more open chromatin structure and the activation of gene transcription. In the context of cancer, HDAC inhibitors can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.

Quantitative Data on Related HDAC Inhibitors

While specific IC50 values for this compound are not available, the following table provides data for its analog, valproic acid, and other common HDAC inhibitors for comparative purposes.

| Inhibitor | Target HDACs | IC50 (mM) | Cell Line/Assay Condition |

| Valproic Acid | Class I, IIa | 0.5 - 2.0 (effective concentration) | Various cancer cell lines |

| Valproic Acid | HDAC1 | ~0.4 | In vitro assay |

| Valeric Acid | HDAC3 | Downregulates expression and activity | Prostate cancer cells |

Note: Data for valproic acid is presented as it is a structurally related short-chain fatty acid derivative for which more extensive data is available. The inhibitory concentrations can vary significantly depending on the cell type and assay conditions.

Conclusion and Future Directions

This compound is a promising and versatile molecule with significant potential in various areas of biochemical research and drug development. Its utility as a precursor for the synthesis of advanced biopolymers, its application as a linker in the development of immunological tools, and its potential as an enzyme inhibitor underscore its importance.

Future research should focus on several key areas:

-

Quantitative analysis of HDAC inhibition: Determining the specific IC50 and Ki values of this compound for various HDAC isoforms is crucial to validate its potential as a selective enzyme inhibitor.

-

Optimization of PHA production: Further studies are needed to optimize the fermentation conditions for the production of P(3HB-co-5HV) copolymers using this compound, focusing on improving yields and controlling the polymer composition.

-

Exploration of other biochemical targets: The reactivity of the terminal chlorine atom suggests that this compound could be used to develop covalent inhibitors for other enzymes or to create chemical probes for identifying novel protein targets.

By continuing to explore the biochemical applications of this compound, the scientific community can unlock its full potential as a valuable tool for advancing our understanding of biological systems and for the development of new therapeutic agents and biomaterials.

References

Hydrolysis of 5-Chlorovaleronitrile to 5-Chlorovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-chlorovaleric acid via the hydrolysis of 5-chlorovaleronitrile (B1664646). This compound, also known as 5-chloropentanoic acid, is a valuable bifunctional molecule and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its utility is demonstrated in the production of the anti-platelet drug Cilostazole and new-generation pyrazole (B372694) herbicides.[2] A primary and well-documented method for its synthesis is the hydrolysis of 5-chlorovaleronitrile.[3]

Reaction Overview

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. In the case of 5-chlorovaleronitrile, the nitrile group (-CN) is converted into a carboxylic acid group (-COOH) in the presence of water, typically under acidic or basic conditions. The reaction proceeds through an intermediate 5-chlorovaleramide.

Synthetic Methodologies

Acid-catalyzed hydrolysis is the most prominently documented and industrially significant method for this conversion. While basic hydrolysis is a known method for nitriles, specific high-yield protocols for 5-chlorovaleronitrile are less detailed in the literature.

Acid-Catalyzed Hydrolysis

This method involves heating the nitrile in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4] The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the final carboxylic acid.

Optimization of reaction parameters such as acid concentration, temperature, and reaction time is crucial for maximizing the yield and purity of this compound.[3]

| Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 30-32% Hydrochloric Acid | 95-100 | 8-10 | Up to 95% | [3] |

| Concentrated Hydrochloric Acid | 55-70 | 5 | ~90% | [3][5][6] |

| Dilute Sulfuric Acid (Supercritical) | 400-500 | < 2 min | > 90% | [4][7] |

The following protocol is a representative example compiled from multiple sources describing the hydrolysis using concentrated hydrochloric acid.[3][5][6]

Materials:

-

5-Chlorovaleronitrile

-

Concentrated Hydrochloric Acid (e.g., 30-35%)

-

Water

-

Extraction Solvent (e.g., Dichloromethane or Ether)

-

Drying Agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorovaleronitrile.

-

Acid Addition: Slowly add concentrated hydrochloric acid to the flask. The molar ratio of HCl to the nitrile is typically in the range of 1.5-2.2:1.0.[6]

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 55-70°C or 95-100°C) with constant stirring.[3][5][6]

-

Reaction Monitoring: Maintain the temperature and stirring for the specified duration (5-10 hours). The reaction progress can be monitored by techniques such as TLC or GC.

-

Work-up:

-

After completion, cool the reaction mixture to approximately 45°C.[5][6]

-

If a solid (ammonium chloride) is present, add water to dissolve it completely.[5][6]

-

Allow the mixture to stand and separate into layers. The lower organic phase contains the this compound.[5]

-

Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

-

Combine all organic phases.

-

-

Purification:

-

Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Industrial Context: One-Pot Synthesis from 1,4-Dichlorobutane (B89584)

Industrially, the synthesis of this compound is often part of a multi-step, "one-pot" process starting from 1,4-dichlorobutane.[2][3][6] This approach avoids the isolation of the intermediate 5-chlorovaleronitrile, making the process more efficient and safer by minimizing handling of the toxic nitrile.[8]

The process involves two main stages:

-

Cyanidation: 1,4-dichlorobutane is reacted with sodium cyanide (NaCN) or potassium cyanide (KCN) in an aqueous medium.[2][8] This nucleophilic substitution is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), at elevated temperatures (e.g., 80–85°C).[3][5]

-

Hydrolysis: After the cyanidation step, the resulting organic phase containing 5-chlorovaleronitrile is directly subjected to acid hydrolysis as described previously, without isolating the nitrile intermediate.[5][6]

This streamlined one-pot synthesis can achieve an overall yield of up to 92% for this compound while minimizing solvent waste.[3]

Conclusion

The hydrolysis of 5-chlorovaleronitrile is a robust and high-yielding method for the production of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries. Acid-catalyzed hydrolysis using concentrated hydrochloric acid is the most established and efficient protocol, with well-defined parameters for achieving high yields. For industrial-scale production, a one-pot synthesis starting from 1,4-dichlorobutane offers a streamlined, safer, and more economical alternative. This guide provides the necessary technical data and procedural outlines to support researchers and professionals in the effective synthesis of this important compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]

- 3. This compound | High-Purity | For Research [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method - Google Patents [patents.google.com]

- 7. Valeronitrile hydrolysis in supercritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

Physical and chemical properties of 5-Chlorovaleric acid

An In-depth Technical Guide to 5-Chlorovaleric Acid

Introduction

This compound, also known as 5-chloropentanoic acid, is a halogenated carboxylic acid with significant utility in organic synthesis and is a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an alkyl chloride group, allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: General and Molecular Information

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloropentanoic acid | [4][5] |

| Synonyms | This compound, 5-Chloro-n-valeric acid | [1][4][6] |

| CAS Number | 1119-46-6 | [1][4] |

| Molecular Formula | C₅H₉ClO₂ | [1][4][7] |

| Molecular Weight | 136.58 g/mol | [1][7][8] |

| EC Number | 214-279-3 | [8][9] |

| Beilstein Registry No. | 1745183 | [8][9] |

| PubChem CID | 14244 | [1] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow clear liquid/oil | [1][2][10] |

| Melting Point | 18 °C | [1][8][10] |

| Boiling Point | 136 °C at 14 mmHg | [10][11] |

| Density | 1.170 g/mL at 20 °C | [1][8][10] |

| Refractive Index | n20/D 1.454 | [1][10][11] |

| Flash Point | >110 °C (>230 °F) | [10][12] |

| pKa | 4.0 (Predicted) | [2][10] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate.[10] Soluble in water.[13] | [10][13] |

Synthesis and Experimental Protocols

This compound can be synthesized through several established pathways. The most common methods involve the hydrolysis of 5-chlorovaleronitrile, which itself is typically derived from 1,4-dichlorobutane (B89584).[3]

Synthesis from 1,4-Dichlorobutane

This industrially significant route involves a two-step, one-pot process starting from 1,4-dichlorobutane. The first step is a nucleophilic substitution to form 5-chlorovaleronitrile, followed by hydrolysis to yield this compound.[3][14]

Experimental Protocol:

-

Cyanidation: Charge a reactor with 1270 kg of 1,4-dichlorobutane and 16.5 kg of tetrabutylammonium (B224687) bromide (phase transfer catalyst).[14]

-

Heat the mixture to 80-85 °C with stirring.[14]

-

Slowly add 1060 kg of a 30% aqueous solution of sodium cyanide over 5 hours, maintaining the temperature at 80-85 °C.[14]

-

After the addition is complete, continue stirring at 80-85 °C for an additional hour.[14]

-

Cool the reaction mixture to 25 °C and transfer it to a separation tank. The lower organic phase contains the intermediate, 5-chlorovaleronitrile.[14]

-

Hydrolysis: Separate the organic phase and return it to the reactor. Add 1740 kg of 30% industrial hydrochloric acid.[14]

-

Heat the mixture to 55-70 °C with stirring for 5 hours.[14]

-

After the reaction, cool to 45 °C and add 110 kg of water to dissolve the solid ammonium (B1175870) chloride by-product.[14]

-

Separate the lower organic phase, which is a solution of this compound.[14]

Synthesis from 1-Bromo-3-chloropropane (B140262) and Diethyl Malonate

An alternative synthesis route avoids the use of highly toxic cyanides. This method proceeds through the formation of diethyl 2-(3-chloropropyl)malonate, followed by hydrolysis and decarboxylation.[15]

Experimental Protocol:

-

Alkylation: In a suitable solvent, stir a mixture of potassium carbonate powder, diethyl malonate, and 1-bromo-3-chloropropane at 30–80 °C for 5–30 hours.[15]

-

Cool the reaction mixture to room temperature and filter to recover the solid potassium salts.[15]

-

The filtrate is purified by reduced pressure distillation to yield diethyl 2-(3-chloropropyl)malonate.[15]

-

Hydrolysis & Decarboxylation: Reflux the diethyl 2-(3-chloropropyl)malonate in an acidic aqueous solution (e.g., H₂SO₄, HCl) for 5-30 hours.[15]

-

Cool the reaction solution to room temperature and allow the layers to separate. The product, this compound, is obtained as a colorless transparent liquid.[15]

Chemical Reactivity and Applications

This compound is a bifunctional molecule, and its reactivity is characterized by the chemistry of both the carboxylic acid and the alkyl chloride groups.

-

Carboxylic Acid Reactions: The carboxyl group can undergo standard reactions such as esterification, conversion to amides, and reduction. A notable reaction is its conversion to the more reactive 5-chlorovaleryl chloride by treatment with reagents like thionyl chloride or oxalyl chloride.[14][15]

-

Alkyl Chloride Reactions: The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is key to its role as a synthetic intermediate.[3]

Key Applications:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs), including the anti-thrombotic drugs cilostazol (B1669032) and apixaban.[1][15]

-

Agrochemicals: It is used in the formulation and synthesis of pesticides and herbicides.[1]

-

Polymer Chemistry: The compound is employed in the synthesis of specialized polymers.[1]

-

Research Applications: It is used to derivatize other molecules for analytical purposes, such as the synthesis of haptens for antibody production.[10][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | High-Purity | For Research [benchchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C5H9ClO2 | CID 14244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound = 98.0 GC 1119-46-6 [sigmaaldrich.com]

- 9. This compound(1119-46-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound | 1119-46-6 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. This compound = 98.0 GC 1119-46-6 [sigmaaldrich.com]

- 13. CAS 1119-46-6: 5-Chloropentanoic acid | CymitQuimica [cymitquimica.com]

- 14. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

Structural Elucidation of 5-Chlorovaleric Acid: A Technical Guide to NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 5-chlorovaleric acid utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the analysis of both proton (¹H) and carbon-13 (¹³C) NMR data and provides standardized experimental protocols for data acquisition.

Introduction to NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a small organic molecule like this compound, ¹H and ¹³C NMR are indispensable tools for confirming its chemical structure by identifying the connectivity of atoms and the chemical environment of each nucleus.

Chemical Structure of this compound

This compound, also known as 5-chloropentanoic acid, is an organochlorine compound with the chemical formula C₅H₉ClO₂.[1] Its structure consists of a five-carbon pentanoic acid chain with a chlorine atom attached to the terminal (C5) carbon.

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.

Table 1: ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Hₐ (C5-H) | 3.55 | Triplet | 2H |

| Hᵦ (C2-H) | 2.41 | Triplet | 2H |

| Hᵧ (C3-H & C4-H) | 1.83 | Multiplet | 4H |

| H₉ (COOH) | 11.78 | Singlet | 1H |

Note: Data is compiled from publicly available spectra. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

The downfield shift of the protons on C5 (Hₐ) to 3.55 ppm is due to the deshielding effect of the electronegative chlorine atom. The protons on C2 (Hᵦ) are adjacent to the electron-withdrawing carboxylic acid group, resulting in a chemical shift of 2.41 ppm. The protons on the central methylene (B1212753) groups (C3 and C4, Hᵧ) are less affected by the functional groups and appear as an overlapping multiplet around 1.83 ppm. The acidic proton of the carboxylic acid (H₉) is highly deshielded and appears as a broad singlet at a significantly downfield shift of 11.78 ppm.

Analysis of ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (COOH) | 179.5 |

| C2 | 33.5 |

| C3 | 21.5 |

| C4 | 32.0 |

| C5 | 44.5 |

Note: This data is based on typical chemical shift ranges and may include predicted values due to the limited availability of explicitly assigned public data. Actual values can vary based on experimental conditions.

The carbonyl carbon (C1) of the carboxylic acid is the most deshielded, appearing at approximately 179.5 ppm. The carbon atom bonded to the chlorine (C5) is also significantly deshielded and appears around 44.5 ppm. The remaining methylene carbons (C2, C3, and C4) appear in the aliphatic region of the spectrum.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

-

Solvent: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is necessary to avoid a large solvent signal in the ¹H NMR spectrum and is used for the spectrometer's lock system.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Ensure the tube is free from scratches or defects that can affect the magnetic field homogeneity.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently vortex the tube.

2. NMR Data Acquisition:

-

Spectrometer: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

3. Data Processing:

-

Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using NMR spectroscopy.

Conclusion

NMR spectroscopy is a definitive technique for the structural elucidation of this compound. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. The detailed experimental protocols provided in this guide ensure the acquisition of high-quality data, which is fundamental for accurate structural analysis in research, development, and quality control settings.

References

An In-depth Technical Guide to the Reactivity of 5-Chlorovaleric Acid's Terminal Chlorine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorovaleric acid, a bifunctional organic compound, serves as a versatile building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals.[1] Its value stems from the presence of two reactive functional groups: a carboxylic acid and a terminal alkyl chloride. This guide focuses on the reactivity of the terminal chlorine atom, providing a comprehensive overview of its susceptibility to nucleophilic substitution and its role in intramolecular cyclization reactions. This document synthesizes available data on reaction kinetics, presents detailed experimental protocols for key transformations, and offers visualizations of reaction pathways to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound, also known as 5-chloropentanoic acid, is a colorless to light yellow liquid at room temperature.[2] Its structure, featuring a five-carbon chain with a terminal chlorine atom and a carboxylic acid group, makes it an ideal intermediate for introducing a C5 spacer into more complex molecules. The electrophilic nature of the carbon atom bonded to the terminal chlorine renders it susceptible to attack by a variety of nucleophiles, forming the basis for its extensive use in organic synthesis.[3] This guide will explore the key reactions involving the terminal chlorine: nucleophilic substitution and intramolecular cyclization.

Reactivity of the Terminal Chlorine: Nucleophilic Substitution

The primary mode of reaction involving the terminal chlorine of this compound is nucleophilic substitution.[3] This reaction follows a bimolecular nucleophilic substitution (S_N2) mechanism, where the rate of reaction is dependent on the concentration of both the this compound and the nucleophile.

General Mechanism

The S_N2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion is simultaneously displaced. This concerted mechanism results in an inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a practical consideration.

Diagram of the General S_N2 Reaction Mechanism

Caption: General workflow of an S_N2 reaction.

Factors Influencing Reactivity

Several factors influence the rate and outcome of the nucleophilic substitution reaction:

-

Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of a reagent is influenced by factors such as charge, basicity, polarizability, and the solvent used.

-

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for S_N2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more available for reaction.

-

Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing the molecules with sufficient energy to overcome the activation energy barrier.

Common Nucleophilic Substitution Reactions

The terminal chlorine of this compound can be displaced by a variety of nucleophiles to yield a range of derivatives. A summary of common reactions is provided in the table below.

| Nucleophile | Reagent Example | Product | Typical Yield (%) | Reference |

| Azide | Sodium Azide (NaN₃) | 5-Azidovaleric acid | Not specified | General knowledge |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | 5-Aminovaleric acid derivatives | Not specified | [3] |

| Thiol | Thiourea, Thiols (R-SH) | 5-Thiovaleric acid derivatives | Not specified | [3] |

| Cyanide | Sodium Cyanide (NaCN) | 5-Cyanovaleric acid | Not specified | General knowledge |

Table 1: Common Nucleophilic Substitution Reactions of this compound.

Intramolecular Cyclization to form δ-Valerolactone

Under basic conditions, the carboxylate group of this compound can act as an intramolecular nucleophile, attacking the electrophilic C5 carbon and displacing the chloride ion to form a six-membered cyclic ester, δ-valerolactone.

Mechanism of Intramolecular Cyclization

The reaction proceeds in two main steps. First, a base deprotonates the carboxylic acid to form the carboxylate anion. This is followed by an intramolecular S_N2 attack of the carboxylate on the carbon bearing the chlorine atom.

Diagram of the Intramolecular Cyclization Mechanism

Caption: Mechanism of δ-valerolactone formation.

The formation of five- and six-membered rings through intramolecular reactions is generally favored due to a combination of favorable enthalpic and entropic factors.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the terminal chlorine of this compound.

Synthesis of 5-Chlorovaleryl Chloride

This compound can be converted to the more reactive acyl chloride, 5-chlorovaleryl chloride, which is a versatile intermediate for the synthesis of amides and esters.

Procedure:

A patent describes a method where this compound is reacted with thionyl chloride. The reaction mixture is stirred at a temperature between 25-100°C. After the reaction is complete, the mixture is cooled to room temperature, and 5-chlorovaleryl chloride is obtained by reduced pressure rectification.[4]

Synthesis of δ-Valerolactone from this compound

The intramolecular cyclization of this compound to δ-valerolactone is typically carried out under basic conditions.

General Procedure:

While a specific detailed protocol for the cyclization of this compound was not found in the searched literature, a general approach would involve dissolving this compound in a suitable solvent and adding a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to facilitate the formation of the carboxylate. The reaction would then be heated to promote the intramolecular nucleophilic substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Conclusion

The terminal chlorine of this compound is a key functional group that imparts significant reactivity to the molecule, making it a valuable precursor in organic synthesis. Its susceptibility to nucleophilic substitution by a wide range of nucleophiles allows for the straightforward introduction of diverse functionalities. Furthermore, the ability to undergo intramolecular cyclization to form δ-valerolactone provides access to an important class of cyclic esters. A thorough understanding of the factors governing these reactions, as outlined in this guide, is crucial for researchers and drug development professionals seeking to utilize this compound as a strategic building block in the design and synthesis of novel compounds. Further research into the specific kinetics of these reactions would provide valuable quantitative data to enable more precise control over reaction outcomes.

References

5-Chlorovaleric Acid: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovaleric acid, a bifunctional organic compound, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring both a carboxylic acid and an alkyl chloride, allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthetic routes to key nitrogen and oxygen-containing heterocycles starting from this compound, detailed experimental protocols, and an exploration of the biological activities of the resulting compounds, with a focus on their roles as modulators of critical signaling pathways.

Synthesis of Nitrogen-Containing Heterocycles: The Piperidin-2-one Scaffold

The piperidine (B6355638) ring is a ubiquitous motif in a vast number of pharmaceuticals and biologically active natural products. This compound provides a straightforward entry to the synthesis of piperidin-2-one (also known as δ-valerolactam), a key intermediate for the elaboration of more complex piperidine derivatives. The synthetic strategy involves a two-step sequence: nucleophilic substitution of the chloride with an amine, followed by intramolecular cyclization.

General Synthetic Workflow for Piperidin-2-ones

Caption: General workflow for the synthesis of piperidin-2-ones from this compound.

Experimental Protocols

1. Synthesis of Piperidin-2-one (δ-Valerolactam)

This protocol describes the synthesis of the parent piperidin-2-one via a 5-aminovaleric acid intermediate.

-

Step 1: Synthesis of 5-Aminovaleric Acid A solution of this compound in a suitable solvent is treated with an excess of aqueous ammonia. The reaction mixture is heated under pressure, leading to the nucleophilic substitution of the chlorine atom by the amino group.

-

Step 2: Cyclization to Piperidin-2-one The resulting 5-aminovaleric acid is heated to induce intramolecular amide formation and cyclization to yield piperidin-2-one. This process often involves the removal of water to drive the equilibrium towards the product.

| Parameter | Value | Reference |

| Step 1: Amination | ||

| Reactants | This compound, Aqueous Ammonia | General Knowledge |

| Temperature | 160 °C | General Knowledge |

| Pressure | High Pressure (sealed vessel) | General Knowledge |

| Step 2: Cyclization | ||

| Reactant | 5-Aminovaleric Acid | [1] |

| Temperature | 180-200 °C | [1] |

| Yield | High | [1] |

2. Synthesis of N-Aryl Piperidin-2-ones

This protocol outlines the synthesis of N-aryl substituted piperidin-2-ones, which are of interest in medicinal chemistry.

-

Step 1: Synthesis of N-Aryl-5-aminovaleric Acid this compound is reacted with a substituted aniline (B41778) in the presence of a base to neutralize the generated HCl.

-

Step 2: Intramolecular Cyclization The intermediate N-aryl-5-aminovaleric acid is cyclized using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), or by heating to promote dehydration.

| Parameter | Value | Reference |

| Step 1: Amination | ||

| Reactants | This compound, Substituted Aniline, Base (e.g., Na2CO3) | General Knowledge |

| Solvent | Water or organic solvent | General Knowledge |

| Step 2: Cyclization | ||

| Reactant | N-Aryl-5-aminovaleric Acid | General Knowledge |

| Method | Heating or use of a coupling agent (e.g., DCC) | General Knowledge |

Synthesis of Oxygen-Containing Heterocycles: The Tetrahydropyran-2-one Scaffold

Tetrahydropyran-2-one, also known as δ-valerolactone, is another important heterocyclic core that can be accessed from this compound. This synthesis proceeds through a 5-hydroxyvaleric acid intermediate. The tetrahydropyran (B127337) motif is present in numerous natural products and pharmaceuticals.

General Synthetic Workflow for Tetrahydropyran-2-one

Caption: General workflow for the synthesis of tetrahydropyran-2-one from this compound.

Experimental Protocol

1. Synthesis of Tetrahydropyran-2-one (δ-Valerolactone)

This protocol details the conversion of this compound to δ-valerolactone.

-

Step 1: Synthesis of 5-Hydroxyvaleric Acid this compound is hydrolyzed to 5-hydroxyvaleric acid by heating with a base, such as sodium hydroxide, followed by acidification.

-

Step 2: Lactonization to Tetrahydropyran-2-one The resulting 5-hydroxyvaleric acid is heated, often in the presence of an acid catalyst, to promote intramolecular esterification (lactonization) to form tetrahydropyran-2-one.

| Parameter | Value | Reference |

| Step 1: Hydrolysis | ||

| Reactants | This compound, NaOH | General Knowledge |

| Followed by | Acidification (e.g., HCl) | General Knowledge |

| Step 2: Lactonization | ||

| Reactant | 5-Hydroxyvaleric Acid | [2] |

| Method | Heating, often with an acid catalyst | [2] |

| Yield | Good to excellent | [2] |

Applications in Drug Development: Targeting Key Signaling Pathways

Heterocyclic compounds derived from this compound, particularly those containing piperidine and tetrahydropyran scaffolds, have shown significant promise as therapeutic agents by modulating the activity of crucial biological targets.

Piperidine Derivatives as CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a critical role in the entry of R5-tropic HIV-1 into host cells.[3][4] Piperidine-based compounds have been successfully developed as CCR5 antagonists, effectively blocking this viral entry pathway.[4][5]

CCR5 Signaling Pathway and Inhibition

Caption: Mechanism of action of piperidine-based CCR5 antagonists in preventing HIV-1 entry.